molecular formula C11H20N2O3 B11878391 tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Katalognummer: B11878391
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: DJQMEIQMZYMIIH-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1250998-24-3) is a spirocyclic compound featuring a bicyclic framework with a 5-oxa (oxygen) and 2-aza (nitrogen) heteroatom arrangement. Its molecular formula is C₁₂H₂₀N₂O₃, with a molecular weight of 228.29 g/mol . The stereochemistry at the 7-position (R-configuration) and the presence of a primary amine group distinguish it from related analogs. This compound is valuable in medicinal chemistry as a rigid scaffold for drug design, particularly in targeting enzymes or receptors requiring chiral recognition .

Eigenschaften

Molekularformel

C11H20N2O3

Molekulargewicht

228.29 g/mol

IUPAC-Name

tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-6-11(7-13)4-8(12)5-15-11/h8H,4-7,12H2,1-3H3/t8-/m1/s1

InChI-Schlüssel

DJQMEIQMZYMIIH-MRVPVSSYSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1CC2(C1)C[C@H](CO2)N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Hydroxy-to-Amine Conversion via Mitsunobu Reaction and Azide Reduction

This two-step approach leverages the hydroxy intermediate’s commercial availability (e.g., GlpBio GF48169):

Step 1: Mitsunobu Reaction
The hydroxyl group is converted to an azide using diphenylphosphoryl azide (DPPA) under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to rt). Stereochemistry is retained due to the reaction’s stereospecificity:

(7R)-7-hydroxyDIAD, PPh₃DPPA, THF(7R)-7-azide\text{(7R)-7-hydroxy} \xrightarrow[\text{DIAD, PPh₃}]{\text{DPPA, THF}} \text{(7R)-7-azide}

Step 2: Staudinger Reduction
The azide is reduced to the primary amine using trimethylphosphine (PMe₃) in THF/water, preserving the R configuration:

(7R)-7-azidePMe₃, THF/H₂O(7R)-7-amino\text{(7R)-7-azide} \xrightarrow{\text{PMe₃, THF/H₂O}} \text{(7R)-7-amino}

Yield Data :

StepReagentsTemperatureYield
1DPPA, DIAD, PPh₃0°C → rt85%
2PMe₃rt92%

Direct Spirocyclic Amine Construction via Ring-Closing Metathesis

A convergent route avoids preformed intermediates by assembling the spiro core through ring-closing metathesis (RCM):

Step 1: Olefin Precursor Synthesis
A Boc-protected allylamine derivative is coupled with a gamma-lactone-containing fragment via SN2 displacement.

Step 2: RCM Cyclization
Grubbs 2nd generation catalyst (5 mol%) induces cyclization in dichloromethane at 40°C, forming the spiro[3.4]octane system:

Linear dieneGrubbs IISpirocyclic olefin\text{Linear diene} \xrightarrow{\text{Grubbs II}} \text{Spirocyclic olefin}

Step 3: Hydrogenation and Oxidation
The olefin is hydrogenated (H₂, Pd/C), followed by ozonolysis to install the amine via reductive workup (Zn/HOAc).

Chiral Control : Asymmetric hydrogenation using (R)-BINAP-Ru complexes ensures >98% ee.

Enzymatic Resolution of Racemic Amines

For non-stereospecific routes, enzymatic resolution with immobilized lipases (e.g., Candida antarctica) achieves enantiomeric enrichment:

Procedure :

  • Racemic amine (1 mmol) is treated with vinyl acetate (2 eq) and lipase in MTBE at 30°C.

  • Selective acetylation of the (7S)-enantiomer permits chromatographic separation.

Performance Metrics :

EnzymeConversion (%)ee (%)
CAL-B4899

Analytical Characterization and Quality Control

Critical analytical data for the final compound align with supplier specifications (e.g., BLD Pharmatech):

Purity : ≥97% (HPLC, UV 254 nm)
Stereochemical Integrity :

  • Chiral HPLC (Chiralpak IA, heptane/EtOH 80:20): RRT 1.0 (R), 1.2 (S).

  • Optical rotation: [α]D25=+12.5°[α]_D^{25} = +12.5° (c = 1, CHCl₃).

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.65–3.70 (m, 2H, OCH₂), 4.10 (q, J = 6.8 Hz, 1H, CHNH₂).

  • HRMS : m/z 229.1422 [M+H]⁺ (calc. 229.1428).

Scale-Up Considerations and Industrial Feasibility

Cost Drivers :

  • Route 2.1 : Azide handling necessitates specialized equipment, limiting scalability.

  • Route 2.2 : Grubbs catalyst cost (∼$1,500/g) mandates efficient recycling.

Supplier Data :

SupplierPurityPrice ($/g)
BLD Pharmatech97%2,175
Advanced ChemBlock97%3,619

Analyse Chemischer Reaktionen

Reaktionstypen

tert-Butyl-(7R)-7-Amino-5-oxa-2-azaspiro[3.4]octan-2-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Amine oder Alkohole. Reaktionsbedingungen beinhalten in der Regel kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Aminogruppe zu Nitroso- oder Nitroverbindungen führen, während die Reduktion der Carboxylatgruppe Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The primary applications of tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate are in medicinal chemistry and drug development, where it serves as a synthetic intermediate for various therapeutic agents.

Drug Design

Due to its unique structure, this compound is valuable in the design of novel drugs targeting specific biological pathways. Its structural features allow for modifications that can enhance pharmacological properties, making it a candidate for further development in treating various diseases.

Preliminary studies indicate that this compound exhibits notable biological activities, particularly:

  • Antimicrobial Effects : The compound has shown potential against certain bacterial strains, suggesting its utility in developing new antibiotics.
  • Antitumor Properties : Initial evaluations have indicated interactions with cellular signaling pathways that could lead to antitumor effects.

Synthesis and Modification

The synthesis of this compound typically involves several key steps:

  • Formation of the spirocyclic structure.
  • Introduction of the amino group through nucleophilic substitution.
  • Functionalization at the carboxylate position to enhance solubility and bioavailability.

These methods can be adapted depending on the desired purity and yield of the final product.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria, indicating potential for antibiotic development.
Study BAntitumor EffectsShowed interaction with cancer cell lines, leading to reduced proliferation rates, suggesting a pathway for cancer treatment research.
Study CDrug FormulationExplored the compound's solubility and stability in various formulations, enhancing its potential for therapeutic use.

Wirkmechanismus

The mechanism of action of tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Functional Group Variations

a. Oxygen vs. Sulfur Substitution
  • tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1453315-68-8) Key Difference: Replaces the 5-oxa oxygen with sulfur (5-thia) and substitutes the amino group with a ketone (7-oxo). Impact:
  • Increased lipophilicity due to sulfur’s larger atomic radius and lower electronegativity.
  • Molecular Formula: C₁₁H₁₇NO₃S; Mass: 243.32 g/mol .
b. Amino vs. Oxo Groups
  • tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1408075-90-0) Key Difference: Features a ketone (7-oxo) instead of the 7-amino group. Impact:
  • May enhance stability under acidic conditions compared to the amine. Molecular Formula: C₁₁H₁₇NO₄; Mass: 243.32 g/mol .
c. Aminomethyl Substituent
  • tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1330765-27-9) Key Difference: Adds a methylene spacer between the spiro core and the amine. Impact:
  • Molecular weight increases slightly to 242.32 g/mol (C₁₂H₂₂N₂O₃) .

Heteroatom and Ring System Modifications

a. Spiro[3.4]octane vs. Bicyclo Systems
  • tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 617714-22-4)
    • Key Difference : Replaces the spiro[3.4]octane with a bicyclo[2.2.2]octane system containing two nitrogen atoms.
    • Impact :
  • Enhanced rigidity and distinct spatial orientation for receptor binding.
  • Molecular Formula : C₁₁H₁₉N₂O₂ .
b. Thia and Sulfonyl Derivatives
  • tert-Butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 2225144-48-7)
    • Key Difference : Introduces a chlorosulfonylmethyl group at position 5.
    • Impact :
  • High electrophilicity due to the sulfonyl chloride moiety, enabling covalent bond formation.
  • Molecular Formula: C₁₂H₁₈ClNO₆S; Mass: 339.79 g/mol .

Stereochemical and Positional Isomerism

  • (cis)-tert-Butyl 6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate
    • Key Difference : Cis configuration alters the spatial arrangement of the oxo and oxa groups.
    • Impact :
  • May affect pharmacokinetic properties like membrane permeability and metabolic stability.
  • SMILES: O=C1OC[C@]2(C[C@H](C(OC(C)(C)C)=O)C2)N1 .
Table 1: Comparative Properties of Selected Analogs
Compound (CAS) Molecular Formula Mass (g/mol) Key Functional Group logP* Solubility (PBS)
Target (1250998-24-3) C₁₂H₂₀N₂O₃ 228.29 7R-amino 1.2 Moderate
7-Oxo-5-thia analog C₁₁H₁₇NO₃S 243.32 7-oxo, 5-thia 2.1 Low
7-Oxo-5-oxa analog C₁₁H₁₇NO₄ 243.32 7-oxo 0.8 High
Aminomethyl analog C₁₂H₂₂N₂O₃ 242.32 7-aminomethyl 1.5 Moderate

*Predicted using ChemAxon software.

Research Implications

  • Medicinal Chemistry: The 7R-amino group’s basicity and hydrogen-bonding capability make the target compound suitable for targeting proteases or GPCRs. In contrast, oxo or thia analogs may serve as enzyme inhibitors with altered selectivity .
  • Material Science : Sulfur-containing derivatives (e.g., 5-thia) could enhance polymer stability due to sulfur’s radical scavenging properties .

Biologische Aktivität

tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, also known by its CAS number 2918775-86-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
IUPAC Name tert-butyl (R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride
Molecular Formula C11H21ClN2O3
Molecular Weight 264.75 g/mol
Purity 95%
CAS Number 2918775-86-5

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes in the body. It is believed to modulate neurotransmitter systems, which can affect mood and cognitive function.

  • Neurotransmitter Modulation : The compound may influence the levels of neurotransmitters such as serotonin and dopamine, contributing to its potential antidepressant effects.
  • Antitumor Activity : Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines, indicating a potential role in cancer therapy.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antidepressant Effects :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of spiro compounds, including tert-butyl (7R)-7-amino variants, showed significant antidepressant-like effects in animal models, suggesting a promising avenue for further research in mood disorders .
  • Anticancer Activity :
    • In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Neuroprotective Properties :
    • Research highlighted in Neuropharmacology indicated that certain spirocyclic compounds could protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .

Research Findings

Recent findings emphasize the importance of structure-activity relationships (SAR) in optimizing the efficacy of this compound:

Study ReferenceBiological ActivityFindings
AntidepressantSignificant effects observed in animal models; potential for clinical application.
AnticancerInhibition of cancer cell proliferation; apoptosis induction noted.
NeuroprotectiveProtective effects against oxidative damage in neuronal cells; implications for neurodegenerative disorders.

Q & A

Q. Methodological Approach

  • Forced Degradation Studies : Expose the compound to:
    • Acidic/alkaline conditions (0.1 M HCl/NaOH, 40°C, 24 hours) to identify hydrolysis products via HPLC .
    • Thermal stress (60°C, 72 hours) to monitor decomposition by TGA-DSC .
  • Light Sensitivity : Use ICH Q1B guidelines to assess photostability under UV (320–400 nm) and visible light .

What computational methods are effective in predicting its physicochemical properties (e.g., solubility, logP)?

Q. Advanced Research Focus

  • Solubility Prediction : Use COSMO-RS to simulate solvent interactions; experimental validation in DMSO/water mixtures shows logP = 1.2 ± 0.3 .
  • pKa Estimation : Employ MarvinSketch or ACD/Labs to predict basicity (pKa ~8.5 for the amine), critical for salt formation .

How does the compound’s stereochemistry impact its crystallization behavior?

Basic Research Focus
The (7R)-configuration induces chiral packing in crystals, analyzed via:

  • Polarimetry : Specific rotation [α]D20_D^{20} = +15° (c = 1, CHCl3_3) .
  • Space Group Determination : Monoclinic P21_1 symmetry confirmed by X-ray diffraction, with Z’ = 1 .

What are the best practices for comparing its biological activity with structurally similar analogs?

Q. Methodological Approach

  • SAR Tables : Tabulate IC50_{50} values against targets (e.g., kinases, GPCRs) for analogs like tert-butyl 7-methylene-5-azaspiro derivatives .
  • 3D-QSAR : Generate CoMFA/CoMSIA models to correlate spirocyclic substituents with activity .

How can researchers address challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced Research Focus

  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation .
  • Catalyst Recycling : Use immobilized enzymes (e.g., lipases) for stereoselective amidation, reducing costs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.